4-(Difluoromethoxy)-3-nitrobenzoic acid

Crystallography Solid-State Chemistry Structural Biology

Select 4-(Difluoromethoxy)-3-nitrobenzoic acid (906747-90-8) when your SAR requires a precise -OCF₂H moiety. Unlike hydroxyl or methoxy analogs, its lipophilicity (LogP ~2.34) boosts membrane permeability and metabolic stability. The defined 4-difluoromethoxy-3-nitro pattern ensures correct geometry. Three reactive handles—COOH, NO₂, aromatic F—enable orthogonal derivatization. Available high-resolution crystal data (monoclinic, C2) supports solid-state research. Choose it for reproducible regiochemistry and superior PK profiles.

Molecular Formula C8H5F2NO5
Molecular Weight 233.13 g/mol
CAS No. 906747-90-8
Cat. No. B1389383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-nitrobenzoic acid
CAS906747-90-8
Molecular FormulaC8H5F2NO5
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F
InChIInChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13)
InChIKeyFVBVFSSLGYGGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-nitrobenzoic acid (CAS 906747-90-8): A Critical Intermediate for Fluorinated Building Blocks in Drug Discovery


4-(Difluoromethoxy)-3-nitrobenzoic acid (CAS: 906747-90-8) is a disubstituted aromatic carboxylic acid characterized by the presence of a 4-difluoromethoxy group and a 3-nitro group on a benzoic acid scaffold . This compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the unique electronic and steric properties of the difluoromethoxy (-OCF₂H) moiety are leveraged to modulate the physicochemical and pharmacokinetic profiles of target molecules . The molecule's exact mass is 233.01357858 g/mol, and it features one hydrogen bond donor and seven hydrogen bond acceptors [1].

Why 4-(Difluoromethoxy)-3-nitrobenzoic Acid Cannot Be Replaced by Common Nitrobenzoic Acid Analogs


Substituting 4-(Difluoromethoxy)-3-nitrobenzoic acid with a simpler analog, such as 4-hydroxy-3-nitrobenzoic acid or a positional isomer like 3-(difluoromethoxy)-4-nitrobenzoic acid, is not viable for projects requiring a specific molecular geometry and electronic profile. The difluoromethoxy group introduces unique lipophilicity and hydrogen-bonding properties distinct from hydroxyl or methoxy substituents . More critically, the substitution pattern on the aromatic ring dictates a molecule's exact three-dimensional conformation and crystal packing, which are fundamental to its reactivity and potential interactions with biological targets [1]. These differences in physicochemical properties can lead to significant variations in synthetic outcomes, metabolic stability, and bioavailability in downstream applications .

Quantitative Differentiation: Experimental and Computed Data for 4-(Difluoromethoxy)-3-nitrobenzoic Acid


Crystal Structure Defines Unique Solid-State Geometry

The three-dimensional solid-state structure of 4-(Difluoromethoxy)-3-nitrobenzoic acid has been definitively solved by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with 4 molecules per unit cell (Z = 4). The structure was refined to a high-resolution R-factor of 0.053 based on 2043 observed reflections [1]. In contrast, a closely related positional isomer, 3-(difluoromethoxy)-4-nitrobenzoic acid, has been reported to crystallize in a different space group (P21/c) with distinct unit cell dimensions (a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [2].

Crystallography Solid-State Chemistry Structural Biology

Increased Lipophilicity Relative to Hydroxylated Analogs

The presence of the difluoromethoxy (-OCF₂H) group significantly increases the lipophilicity of the molecule compared to its hydroxylated counterpart. While experimental logP data for the target compound is not directly available from authoritative sources, computational predictions for the closely related positional isomer, 3-(difluoromethoxy)-4-nitrobenzoic acid, show a logP value of approximately 2.34 . A comparison of solubilities indicates that the difluoromethoxy group enhances lipophilicity relative to hydroxylated analogues, as demonstrated by the lower aqueous solubility of a difluoromethoxy-containing analog compared to 4-hydroxy-3-nitrobenzoic acid .

Medicinal Chemistry Physicochemical Properties Drug Design

Reduced Acidity vs. Hydroxylated Analogues

The electron-withdrawing nature of the difluoromethoxy group, while less potent than a hydroxyl group, influences the acidity of the benzoic acid moiety. Computational predictions for the positional isomer 3-(difluoromethoxy)-4-nitrobenzoic acid indicate a pKa of 3.11 ± 0.10 . In comparison, the hydroxyl derivative 4-hydroxy-3-nitrobenzoic acid is expected to be more acidic. One analysis notes that the difluoromethoxy analogue is expected to be less acidic than its hydroxyl counterpart due to the electron-withdrawing fluorine atoms, which can reduce electron density at the carboxylate .

Physical Organic Chemistry Synthetic Chemistry Reactivity

Unique Hydrogen Bonding Capabilities of the -OCF2H Moiety

The difluoromethoxy (-OCF₂H) group possesses a unique polarity that enables it to act as a weak hydrogen bond donor. This property bridges the characteristics of a non-polar trifluoromethyl (-CF₃) group and a polar hydroxyl (-OH) group . Quantitative analysis shows the hydrogen-bond acidity (A) for the CF₂H group is between 0.05 and 0.10 . This is in stark contrast to the more conventional methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, which are primarily hydrogen bond acceptors, and the hydroxyl group, which is a strong donor.

Computational Chemistry Molecular Recognition Drug Design

Target Applications for 4-(Difluoromethoxy)-3-nitrobenzoic Acid in Research and Development


Medicinal Chemistry: Building Block for Optimized Drug Candidates

In drug discovery, this compound is a strategic intermediate for introducing the -OCF₂H moiety. The established lipophilicity (LogP ~2.34) and weak hydrogen-bonding capability (A = 0.05-0.10) of the difluoromethoxy group are leveraged to improve a lead compound's membrane permeability and target binding, while potentially increasing metabolic stability compared to hydroxyl or methoxy analogs.

Agrochemical Research: Precursor for Novel Pesticides and Herbicides

The compound serves as a versatile building block in the synthesis of new agrochemicals, including pyrethroid pesticides. The unique electronic and lipophilic profile conferred by the difluoromethoxy and nitro substituents is exploited to design molecules with improved uptake, efficacy, and environmental fate profiles. [1]

Solid-State and Material Sciences: A Defined Crystalline Scaffold

Researchers in materials science can utilize this compound's well-defined, high-resolution crystal structure (monoclinic, space group C2, R-factor 0.053) for studies on crystal engineering, polymorphism, or as a scaffold for the design of new solid-state materials. The definitive structural data ensures experimental reproducibility and accurate interpretation of results. [2]

Organic Synthesis: A Multifunctional Intermediate for Derivatization

The presence of the carboxylic acid, nitro, and difluoromethoxy groups provides three distinct handles for chemical modification. This allows for selective derivatization, such as reduction of the nitro group to an amine, esterification of the acid, or further functionalization of the aromatic ring, making it a valuable node in the synthesis of complex molecules.

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